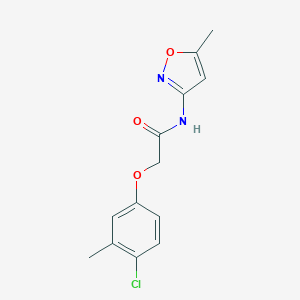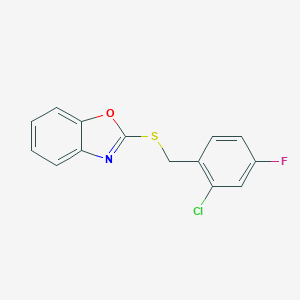![molecular formula C20H17N3O2S2 B284000 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities.
科学研究应用
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell damage.
作用机制
The mechanism of action of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The compound has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to decrease the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. It has also been shown to increase the expression of antioxidant enzymes and protect against oxidative stress-induced cell damage. Additionally, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is that it is relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for further research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate the compound's mechanism of action and signaling pathways involved in its biological activities. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's pharmacokinetics and toxicity profile need to be studied to determine its safety and efficacy in vivo. Overall, this compound holds great promise as a potential therapeutic agent and warrants further investigation.
合成方法
The synthesis of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in the literature. The synthesis involves the reaction of 4-amino-5-mercapto-3-methyl-1-phenyl-1H-pyrazole with 4-methoxyphenyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
分子式 |
C20H17N3O2S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-18(19(24)23(22-13)15-6-4-3-5-7-15)27-20-21-17(12-26-20)14-8-10-16(25-2)11-9-14/h3-12,18H,1-2H3 |
InChI 键 |
NQPGWICUYJAASN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
规范 SMILES |
CC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
